4-Amino-L-Phenylalanine
Overview
Description
4-Amino-L-phenylalanine: is a non-proteinogenic aromatic amino acid with the molecular formula C9H12N2O2. It is an intermediate in the biosynthesis of chloramphenicol and pristinamycin I in certain Streptomyces species . This compound is of significant interest due to its broad range of applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Mode of Action
The compound’s interaction with its targets results in the conversion of the chorismate metabolic intermediate in the shikimate pathway into 4-aminophenylpyruvate (4APP) in a three-step enzymatic reaction encoded by the papABC genes .
Biochemical Pathways
The compound affects the pentose phosphate and shikimate pathways . The disruption of biosynthetic pathways that produce either acetate or lactate as by-products leads to increased flux in both the pentose phosphate and shikimate pathways .
Pharmacokinetics
It’s known that the compound is produced from glucose in a fed-batch culture . The production of 4-Amino-L-Phenylalanine from glucose was increased by over three-fold compared to the parent strain .
Result of Action
The result of the compound’s action is the production of 4-amino-phenylalanine (4APhe) as a diamine monomer . This is used to synthesize a high-performance biopolyimide bioplastic .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the presence of potential fermentation inhibitors in the enzymatic hydrolysate of sorghum bagasse showed that benzaldehyde- and cinnamic acid derivatives inhibited 4APhe fermentation at low concentrations . On the other hand, furfural and 5-hydroxymethylfurfural, which are well-known fermentation inhibitors, inhibited 4APhe fermentation at relatively high concentrations .
Biochemical Analysis
Biochemical Properties
4-Amino-L-Phenylalanine interacts with various enzymes, proteins, and other biomolecules. It is involved in the shikimate pathway, where the chorismate metabolic intermediate is converted into 4-aminophenylpyruvate (4APP) in a three-step enzymatic reaction . This process involves key enzymes such as phenylalanine ammonia-lyases (PAL1, -2, and -3) and Cinnamate 4-Hydroxlase (C4H) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, in Escherichia coli, it has been shown to increase flux in both the pentose phosphate and shikimate pathways, resulting in higher yields . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a precursor for tyrosine, the monoamine neurotransmitters dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline), and the biological pigment melanin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, in a study involving Escherichia coli, this compound production from glucose increased over three-fold compared to the parent strain . This was due to the disruption of biosynthetic pathways that produce either acetate or lactate as by-products .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a metabolic intermediate in the biosynthesis of chloramphenicol and pristinamycin I . In the biosynthesis process, the chorismate metabolic intermediate in the shikimate pathway is converted into 4-aminophenylpyruvate (4APP) in a three-step enzymatic reaction .
Subcellular Localization
The subcellular localization of this compound can influence its activity or function. For instance, the SbPAL2, SbPAL3, and SbC4H proteins, which are involved in the phenylpropanoid pathway for the synthesis of flavones, localize to the endoplasmic reticulum . Specific information on the subcellular localization of this compound is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-L-phenylalanine can be synthesized through metabolic engineering of Escherichia coli. . These enzymes facilitate the conversion of glycerol to this compound under specific conditions.
Industrial Production Methods: In industrial settings, this compound is produced using recombinant Escherichia coli strains. These strains are engineered to optimize the flux through the shikimate pathway, enhancing the yield of this compound from lignocellulosic biomass . The process involves fed-batch fermentation, where the engineered strains are cultivated in the presence of glucose or enzymatic hydrolysates of lignocellulosic feedstock .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation are commonly employed.
Substitution: Various electrophiles can be used in the presence of catalysts or under acidic/basic conditions.
Major Products:
Oxidation: 4-Nitro-L-phenylalanine.
Reduction: this compound.
Substitution: Derivatives with different functional groups replacing the amino group.
Scientific Research Applications
Chemistry: 4-Amino-L-phenylalanine is used as a building block in the synthesis of various complex molecules, including biopolyimides and other polymers .
Biology: In biological research, it serves as a precursor for the biosynthesis of chloramphenicol and pristinamycin I, which are important antibiotics .
Medicine: The compound is investigated for its potential therapeutic applications, including its role in the synthesis of novel antimicrobial agents .
Industry: this compound is used in the production of high-performance bioplastics and other materials with enhanced thermal and mechanical properties .
Comparison with Similar Compounds
L-phenylalanine: A proteinogenic amino acid with a similar structure but lacks the amino group at the para position.
4-Nitro-L-phenylalanine: An oxidized form of 4-Amino-L-phenylalanine.
4-Iodo-L-phenylalanine: A halogenated derivative with an iodine atom at the para position.
Uniqueness: this compound is unique due to its non-proteinogenic nature and its role as an intermediate in the biosynthesis of antibiotics. Its ability to undergo various chemical modifications makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-aminophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUHFUGDYMFHEI-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178828 | |
Record name | 4-Aminophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943-80-6, 2410-24-4 | |
Record name | 4-Amino-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminophenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002410244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminophenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-L-phenylalanine hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINOPHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1567B560CH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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